molecular formula C15H28O2 B1142155 Methyl tetradec-5-enoate CAS No. 105967-88-2

Methyl tetradec-5-enoate

Cat. No.: B1142155
CAS No.: 105967-88-2
M. Wt: 240.387
InChI Key: WAFYJSDEQGSUTH-UHFFFAOYSA-N
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Description

Methyl tetradec-5-enoate is a fatty acid methyl ester (FAME) derived from tetradec-5-enoic acid, featuring a 14-carbon chain with a double bond at the fifth position and a methyl ester group. Its molecular formula is C₁₅H₂₆O₂, distinguishing it from saturated analogs by reduced hydrogen content due to the double bond . This compound is structurally related to both natural and synthetic esters, with applications in biofuels, cosmetics, and organic synthesis.

Properties

IUPAC Name

methyl tetradec-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h10-11H,3-9,12-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAFYJSDEQGSUTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl tetradec-5-enoate can be synthesized through several methods. One common method involves the esterification of tetradec-5-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the coupling of 1-decyne with 1-bromo-3-chloropropane via the Wittig reaction, followed by a Grignard reaction with methyl chloroformate to yield methyl tetradec-5-ynoate. This intermediate is then reduced using Lindlar catalyst to produce this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl tetradec-5-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Potassium permanganate, ozone.

    Reduction: Lithium aluminum hydride.

Major Products Formed

    Hydrolysis: Tetradec-5-enoic acid, methanol.

    Oxidation: Diols, carboxylic acids.

    Reduction: Alcohols.

Mechanism of Action

The mechanism of action of methyl tetradec-5-enoate varies depending on its application:

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Structure Features Molecular Formula Key Functional Groups Source/Applications
Methyl tetradec-5-enoate 14C chain, Δ⁵ double bond, methyl ester C₁₅H₂₆O₂ Ester, alkene Synthetic/natural esters, biofuels
Methyl tetradecanoate 14C saturated chain, methyl ester C₁₅H₃₀O₂ Ester Plant resins, biodiesel
Methyl palmitate 16C saturated chain, methyl ester C₁₇H₃₄O₂ Ester Phytochemical extracts, biodiesel
Methyl tetradec-2-ynoate 14C chain, triple bond at C2, methyl ester C₁₅H₂₆O₂ Ester, alkyne Specialty chemicals, research
Sandaracopimaric acid methyl ester Diterpene-derived, cyclic structure C₂₁H₃₀O₂ Ester, bicyclic terpene Plant resins (e.g., Austrocedrus chilensis)

Physical and Chemical Properties

  • Boiling/Melting Points: The Δ⁵ double bond in this compound reduces intermolecular van der Waals forces compared to saturated methyl tetradecanoate, leading to a lower melting point .
  • Reactivity: The Δ⁵ alkene in this compound is susceptible to oxidation and hydrogenation, unlike saturated analogs . The alkyne in methyl tetradec-2-ynoate undergoes reactions like catalytic hydrogenation to alkanes or nucleophilic additions, distinct from alkene chemistry .
  • Spectroscopic Differences: FTIR: this compound shows C=O (~1740 cm⁻¹) and C=C (~1650 cm⁻¹) stretches, while methyl tetradec-2-ynoate exhibits a C≡C stretch (~2100 cm⁻¹) . NMR: The Δ⁵ double bond generates characteristic coupling patterns (e.g., vicinal protons at δ 5.3–5.5 ppm), contrasting with saturated esters’ simple alkyl signals .

Research Findings and Analytical Data

  • Gas Chromatography (GC): this compound elutes earlier than saturated analogs (e.g., methyl tetradecanoate) due to increased volatility from reduced molecular weight .
  • Mass Spectrometry (MS): Fragmentation patterns differ; the Δ⁵ double bond in this compound produces distinct ions (e.g., m/z 55, 83) compared to saturated esters .
  • Biological Activity: While diterpene esters (e.g., torulosic acid methyl ester) exhibit antimicrobial properties, this compound’s bioactivity is less studied but may relate to membrane fluidity modulation .

Biological Activity

Methyl tetradec-5-enoate, a long-chain unsaturated fatty acid ester, has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, research findings, and comparative analysis with related compounds.

Molecular Formula: C15H28O2
Molecular Weight: Approximately 240.39 g/mol
Structure: The compound features a tetradecene chain with a double bond at the fifth carbon position.

This compound exhibits several biological activities primarily through its interactions with cellular pathways and molecular targets:

  • Fatty Acid Metabolism: As an unsaturated fatty acid, it plays a role in fatty acid metabolism, particularly in mitochondrial β-oxidation processes. This pathway is crucial for energy production and metabolic regulation in cells.
  • Cell Mobility Inhibition: Research indicates that this compound can inhibit cellular mobility, particularly in cancer cell lines such as melanoma. This suggests potential applications in cancer therapy by modulating cell migration and invasion .

Inhibition of Cancer Cell Mobility

A study highlighted the effect of this compound on melanoma cells, demonstrating that it significantly reduces their migratory capabilities. This property is essential for developing therapeutic strategies against metastatic cancer.

Interaction with Molecular Targets

The compound may interact with specific enzymes or receptors involved in signaling pathways that regulate cell proliferation and migration. However, detailed molecular targets remain to be fully elucidated .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with several related compounds:

Compound NameStructure CharacteristicsUnique Features
Methyl tetradec-2-enoateUnsaturated fatty acid ester (C14)Double bond at position 2; significant bioactivity
Ethyl dodecanoateSaturated fatty acid ester (C12)Shorter carbon chain; different physical properties
Ethyl tetradec-7-enoateUnsaturated ester (C14)Double bond at position 7; varied reactivity
Ethyl hexadec-9-enoateUnsaturated ester (C16)Longer carbon chain influencing physical properties

This compound's unique structural characteristics contribute to its distinct reactivity and biological activities compared to these similar esters.

Case Studies and Applications

  • Cancer Therapeutics:
    • A significant body of research has focused on the potential of this compound as a therapeutic agent in oncology. Its ability to inhibit cell mobility could be harnessed to prevent metastasis in various cancers.
  • Biomarker Development:
    • Given its role in fatty acid metabolism, this compound is being investigated as a potential biomarker for metabolic disorders and certain cancers, aiding in early diagnosis and treatment strategies .
  • Industrial Applications:
    • Beyond biological research, this compound is utilized in the synthesis of surfactants and lubricants due to its chemical properties, highlighting its versatility across different fields .

Q & A

Q. How should researchers manage and archive raw spectroscopic data for this compound to ensure reproducibility?

  • Methodology : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Store raw NMR (FID files), MS (mzXML), and chromatographic data in repositories like Zenodo or Dryad. Include metainstrument parameters, calibration dates, and processing software versions (e.g., MestReNova) .

Key Considerations

  • Structural Analysis : SHELX-based refinement () is critical for crystallographic studies but requires validation against spectroscopic data.
  • Systematic Reviews : Follow COSMOS-E guidelines () for resolving data contradictions.
  • Data Presentation : Align with Extended Essay standards () for clarity and reproducibility.

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